2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one
Description
Properties
Molecular Formula |
C6H6ClN5O |
|---|---|
Molecular Weight |
199.60 g/mol |
IUPAC Name |
2-amino-6-chloro-9-methyl-7H-purin-8-one |
InChI |
InChI=1S/C6H6ClN5O/c1-12-4-2(9-6(12)13)3(7)10-5(8)11-4/h1H3,(H,9,13)(H2,8,10,11) |
InChI Key |
BSEZQQIKODHUQS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)N)Cl)NC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one typically involves the chlorination of 9-methyl-7,9-dihydro-purin-8-one followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus oxychloride, and the amination step may involve ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes the same steps as laboratory synthesis but on a larger scale, with additional purification steps such as recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 6 serves as a key reactive site for nucleophilic displacement:
Example Reaction:
-
Conditions: Ammonia in ethanol at 70°C for 6 hours.
-
Outcome: Substitution of chlorine with an amino group yields dechlorinated products, crucial for antiviral drug intermediates.
Alkylation Reactions
The methyl group at position 9 and nitrogen atoms participate in alkylation:
Hydrolysis and Dechlorination
Controlled hydrolysis removes protective groups or modifies substituents:
Key Reaction:
Cyclization and Tautomerization
The compound undergoes cyclization to form fused heterocycles:
Example Pathway:
Reaction with diaminomaleonitrile (DAMN) and aldehydes under iodine catalysis yields 7H-purin-8(9H)-one derivatives .
| Starting Materials | Conditions | Product | Yield |
|---|---|---|---|
| DAMN + 3-Hydroxybenzaldehyde | TEA, I₂, RT, 12h | 2,9-Diaryl-8-oxo-7H-purine-6-carboxamide | 78% |
-
Tautomerization between N7 and N9 positions influences reactivity and binding interactions.
Suzuki Coupling and Cross-Coupling Reactions
Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups:
Example:
Mechanistic Insights
-
Nucleophilic Substitution: Proceeds via an S<sub>N</sub>Ar mechanism, facilitated by electron-withdrawing groups on the purine ring.
-
Alkylation Regioselectivity: Governed by steric effects and base strength, with N9 favored in polar aprotic solvents .
Biological Relevance
Derivatives of this compound exhibit:
Scientific Research Applications
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in studies related to nucleic acid analogs and enzyme inhibitors.
Mechanism of Action
The mechanism of action of 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one involves its interaction with nucleic acids and enzymes. It can act as an inhibitor of specific enzymes involved in DNA and RNA synthesis, thereby affecting cellular replication and transcription processes. The molecular targets include various polymerases and kinases, which are crucial for cell proliferation .
Comparison with Similar Compounds
The following analysis compares 2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one with structurally related purin-8-one derivatives, focusing on substituent effects, biological activity, and applications.
Structural and Functional Group Analysis
Key Observations:
- Chloro vs.
- Methyl at Position 9 : The 9-methyl group in the target compound may confer metabolic stability over analogs with bulkier substituents (e.g., butynyl or azetidinyl), which are designed for prolonged receptor engagement .
- Piperazinyl and Phenoxyphenyl Groups: These substituents in DPP-IV inhibitors enhance selectivity and potency by interacting with hydrophobic pockets and catalytic sites of the enzyme .
DPP-IV Inhibition
- 7-But-2-ynyl-9-(6-methoxy-pyridin-3-yl)-6-piperazin-1-yl-7,9-dihydro-purin-8-one : Exhibits competitive inhibition of DPP-IV (IC₅₀ ~10 nM) with antihyperglycemic effects in preclinical models. The piperazinyl group facilitates binding to the S2 pocket of DPP-IV .
- Target Compound: No direct DPP-IV activity reported, but the 2-amino group could mimic interactions seen in other inhibitors.
HSP90 Inhibition
- 7,9-Dihydro-purin-8-one Derivatives: Substitutions at positions 7 and 9 (e.g., phenoxyphenyl) are critical for HSP90 inhibition, a target in cancer therapy. The target compound’s 6-chloro group may interfere with HSP90 binding compared to bulkier analogs .
Cytokinin Activity
- 6-(Benzylamino)-9-methyl-7,9-dihydro-purin-8-one: Demonstrates cytokinin-like activity in plant growth regulation, attributed to the benzylamino group’s mimicry of natural adenine derivatives .
Biological Activity
2-Amino-6-chloro-9-methyl-7,9-dihydro-purin-8-one (often referred to as 2-Amino-6-chloro-purine) is a purine derivative that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a chlorine atom and a methyl group, influencing its reactivity and biological interactions.
The molecular formula of this compound is , with a molecular weight of 199.60 g/mol. Its IUPAC name is 2-amino-6-chloro-9-methyl-7H-purin-8-one. The compound exhibits various chemical behaviors, including substitution reactions and hydrolysis, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C6H6ClN5O |
| Molecular Weight | 199.60 g/mol |
| IUPAC Name | 2-amino-6-chloro-9-methyl-7H-purin-8-one |
| InChI Key | BSEZQQIKODHUQS-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with nucleic acids and various enzymes. It acts as an inhibitor of specific polymerases and kinases, which are essential for DNA and RNA synthesis. This inhibition can affect cellular replication and transcription processes, making it a candidate for further research in cancer therapy and antiviral applications.
Biological Activities
Recent studies have highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA-dependent protein kinase (DNA-PK), which plays a vital role in the DNA damage response by repairing double-strand breaks (DSBs) .
- Antitumor Activity : In murine xenograft models, compounds structurally related to this compound demonstrated significant antitumor effects when combined with other treatments like doxorubicin or PARP inhibitors .
- Nucleic Acid Analog : As a purine analog, it can interfere with nucleic acid metabolism, potentially leading to cytotoxic effects in rapidly dividing cells such as cancer cells .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on FLT3 Inhibition : Research indicated that derivatives of purinones can inhibit FLT3 kinase activity in acute myeloid leukemia (AML) models. The structure-activity relationship (SAR) studies revealed that modifications at positions 7 and 9 significantly enhance selectivity towards FLT3 .
- In Vivo Efficacy : In vivo studies involving mouse models showed that certain derivatives exhibited significant tumor regression when used in combination therapies targeting DNA repair mechanisms .
Q & A
Q. What are the implications of stereochemical outcomes in synthetic pathways (e.g., piperidinyl vs. pyrrolidinyl substituents)?
- Methodology : Compare diastereomers via chiral HPLC and assign configurations using NOE correlations in NMR. For example, (3R)-piperidinyl derivatives show distinct TLC mobility (Rf 0.68 vs. 0.10 in ethyl acetate/methanol systems) .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
